

Comparative Analysis of Quantitative Proteomics Strategies

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Compound of Interest

Compound Name: Sodium thiobenzoate

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In quantitative proteomics, several key methodologies are employed to accurately determine the relative abundance of proteins across different samples. These can be broadly categorized into metabolic labeling (SILAC) and chemical labeling (iTRAQ, TMT, and cysteine-specific alkylation).

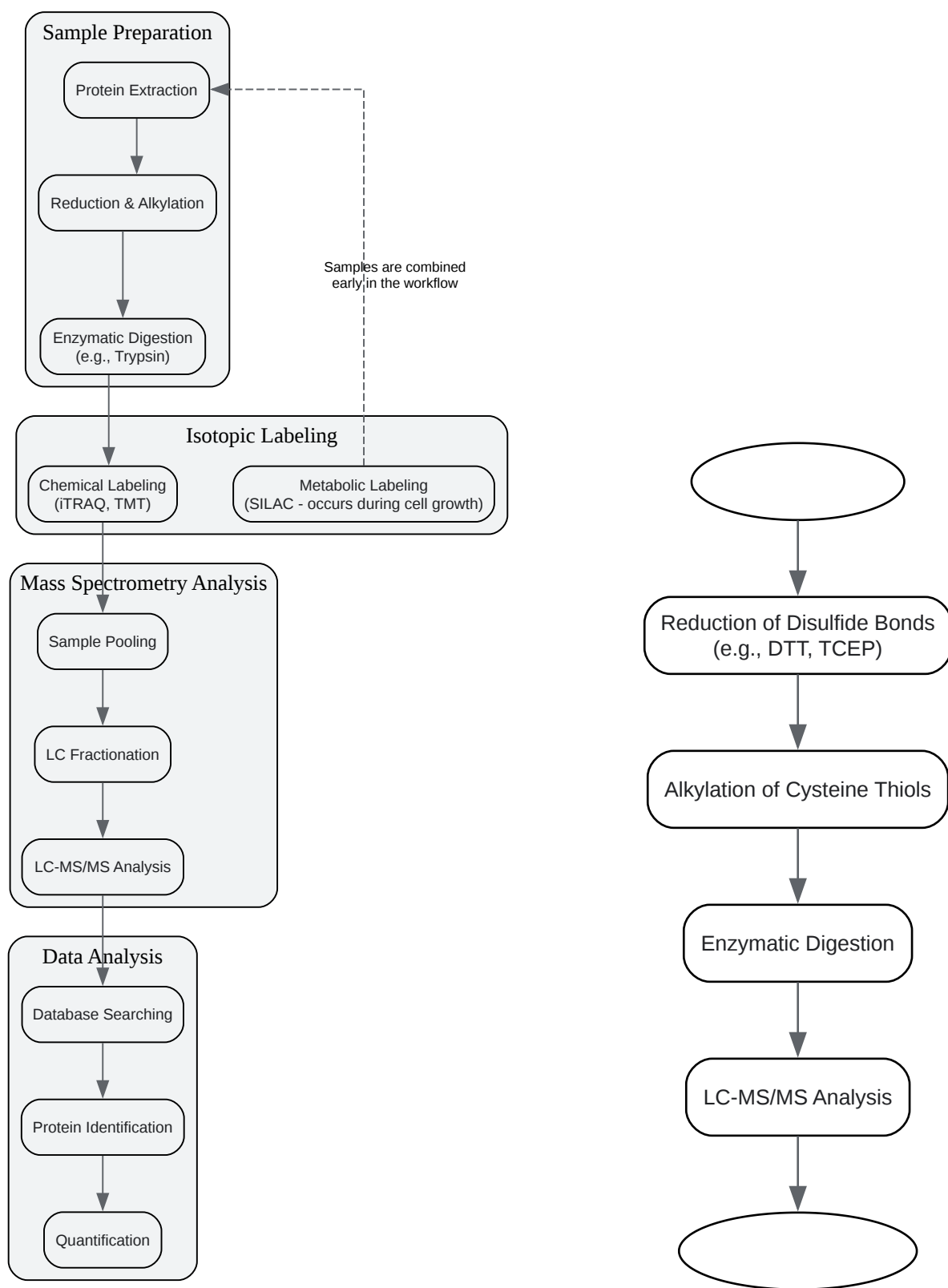
Overview of Common Proteomics Labeling Methods

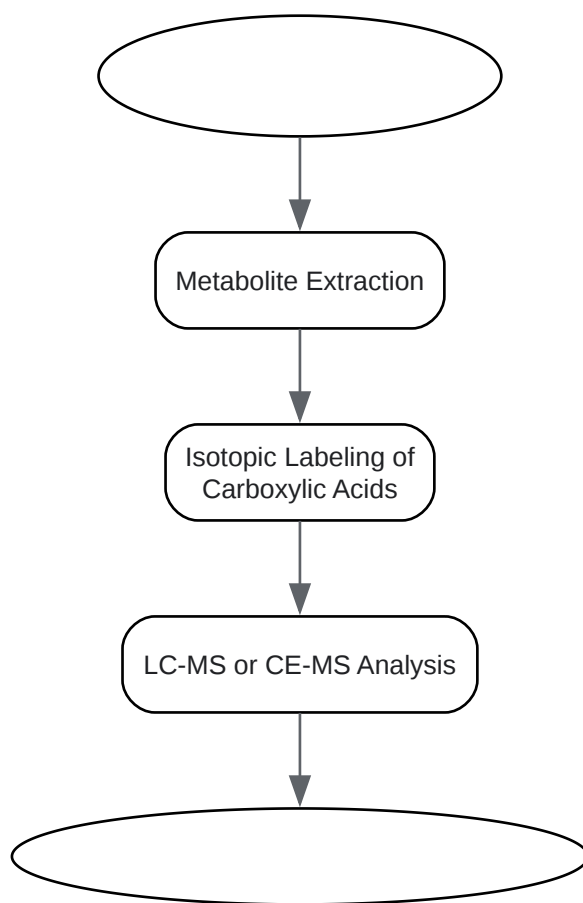
Method	Principle	Sample Type	Multiplexing	Stage of Labeling
SILAC	In vivo metabolic incorporation of "heavy" amino acids.	Cell culture	Up to 3-plex (or higher with specialized reagents)	During protein synthesis
iTRAQ	Chemical labeling of primary amines (N-terminus and lysine) with isobaric tags.	Cells, tissues, biofluids	4-plex, 8-plex[1][2][3]	Post-digestion (peptides)
TMT	Chemical labeling of primary amines with isobaric tags.	Cells, tissues, biofluids	Up to 18-plex (TMTpro)[1]	Post-digestion (peptides)
Cysteine Alkylation	Chemical labeling of cysteine thiol groups.	Cells, tissues, biofluids	Typically 2-plex (light/heavy isotopes)	Pre- or post-digestion

Performance Comparison of Proteomics Labeling Methods

Parameter	SILAC	iTRAQ	TMT	Cysteine Alkylation
Accuracy & Precision	Very High[4][5][6]	High, but susceptible to ratio compression[4][6]	High, but susceptible to ratio compression[4][6]	Moderate to High
Labeling Efficiency	>95% incorporation after sufficient cell doublings	Typically >95%	Typically >95%	Variable, depends on reagent and conditions
Cost	High (labeled media and amino acids)[4][7]	High (reagent kits)[4][7]	High (reagent kits)[4][7]	Low to Moderate
Throughput	Low[1]	High[1][4]	Very High[1][4]	Low to Moderate
Applicability	Limited to culturable cells[4]	Broad (cells, tissues, fluids)[1]	Broad (cells, tissues, fluids)[1]	Broad, but only for cysteine-containing proteins/peptides

Experimental Workflow: Quantitative Proteomics





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